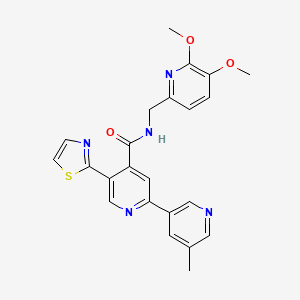

N-((3-异丙基异恶唑-5-基)甲基)-4-甲氧基-3-((1-甲基哌啶-4-基)氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels.

ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.

科学研究应用

Inhibition of the Presynaptic Choline Transporter

ML352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively . This makes it a valuable tool for studying the role of CHT in acetylcholine synthesis .

Neurological Research

Given its role in inhibiting CHT, ML352 can be used in neurological research, particularly in studying disorders linked to perturbations of cholinergic signaling, including Alzheimer’s disease (AD), Parkinson’s disease (PD), dystonia, myasthenia, schizophrenia, and addiction .

Drug Development

ML352’s selective inhibition of CHT over dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels, makes it a potential platform for the development of cholinergic imaging and therapeutic agents .

Pharmacokinetic Studies

ML352 has shown limited in vitro metabolism and significant CNS penetration, with features predicting rapid clearance . This makes it a useful compound in pharmacokinetic studies.

Allosteric Transporter Interactions

ML352 has been observed to reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions . This could be useful in studying the mechanisms of allosteric regulation in neurotransmitter transporters.

Synaptic Cholinergic Signaling

The high-affinity choline transporter (CHT) is the rate-limiting determinant of acetylcholine (ACh) synthesis. ML352, being a novel, noncompetitive inhibitor of CHT, can be used to detect and manipulate synaptic cholinergic signaling .

作用机制

Target of Action

ML352 primarily targets the high-affinity choline transporter (CHT) . The CHT is the rate-limiting determinant of acetylcholine (ACh) synthesis . It plays a critical role in synaptic cholinergic signaling, which is involved in autonomic function, motor control, attention, learning, memory, and reward .

Mode of Action

ML352 acts as a noncompetitive inhibitor of the presynaptic choline transporter . It inhibits choline uptake in intact cells and synaptosomes . Interestingly, ML352 reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .

Biochemical Pathways

The inhibition of the choline transporter by ML352 affects the synthesis of acetylcholine , a key neurotransmitter . By limiting the availability of choline, ML352 can potentially modulate cholinergic signaling pathways.

Pharmacokinetics

Pharmacokinetic studies have revealed that ML352 has limited in vitro metabolism and exhibits significant CNS penetration . These properties, along with features predicting rapid clearance, suggest that ML352 could be effectively delivered to the central nervous system .

Result of Action

The molecular and cellular effects of ML352’s action primarily involve the manipulation of CHT . By inhibiting the choline transporter, ML352 can modulate the synthesis of acetylcholine and thereby influence cholinergic signaling .

属性

IUPAC Name |

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWHFRUAMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)